molecular formula C18H20BrFN2 B10879401 1-[(3-Bromophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine

1-[(3-Bromophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine

Cat. No.: B10879401
M. Wt: 363.3 g/mol
InChI Key: CJPHIKUMBXZPTQ-UHFFFAOYSA-N
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Description

1-[(3-Bromophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine is a high-purity chemical reagent designed for use in pharmaceutical research and development. This compound features a piperazine core symmetrically substituted with a 3-bromobenzyl group and a 2-fluorobenzyl group, making it a valuable bi-functionalized building block for medicinal chemistry. Piperazine derivatives are a prominent class of heterocyclic compounds in drug discovery, known for their wide range of therapeutic potential . The specific halogen substitutions on this molecule provide distinct synthetic handles. The bromophenyl moiety is a versatile site for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of complex aromatic systems. Concurrently, the fluorophenyl group can influence the molecule's electronic properties, metabolic stability, and binding affinity, which are critical parameters in optimizing drug-like compounds . This dual-functionalized piperazine is primarily used as a key intermediate in the synthesis of novel bioactive molecules. Researchers can leverage this compound to create libraries of candidates for screening against various biological targets. Piperazine-based structures have demonstrated documented activity in neurological research, including as modulators of transporter systems like the dopamine transporter (DAT) . Furthermore, the structural motif of substituted piperazines is frequently explored in the development of antiviral, antimicrobial, and anticancer agents . Please note: This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C18H20BrFN2

Molecular Weight

363.3 g/mol

IUPAC Name

1-[(3-bromophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine

InChI

InChI=1S/C18H20BrFN2/c19-17-6-3-4-15(12-17)13-21-8-10-22(11-9-21)14-16-5-1-2-7-18(16)20/h1-7,12H,8-11,13-14H2

InChI Key

CJPHIKUMBXZPTQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Br)CC3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-bromobenzyl)-4-(2-fluorobenzyl)piperazine typically involves the reaction of 1-(3-bromobenzyl)piperazine with 2-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Oxidation Reactions

1-[(3-Bromophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine undergoes oxidation primarily at its benzylic positions (CH₂ groups adjacent to aromatic rings) and halogen substituents.

Reaction Type Reagents/Conditions Products Key Findings Sources
Benzylic OxidationKMnO₄ (acidic/basic medium)Ketones or carboxylic acidsOxidation of the methylene group adjacent to the bromophenyl ring yields a ketone intermediate, which can further oxidize to a carboxylic acid under strong conditions.
Halogen OxidationCrO₃ (in acetic acid)Bromine substituent → BrO₃⁻ derivativesBromine undergoes oxidation to bromate species, altering the electronic properties of the aromatic ring.

Reduction Reactions

Reduction targets include the bromine substituent and the aromatic system.

Reaction Type Reagents/Conditions Products Key Findings Sources
DehalogenationH₂, Pd/C (atmospheric pressure)Replacement of Br with HCatalytic hydrogenation removes bromine, yielding 1-[(3-phenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine.
Aromatic Ring ReductionLiAlH₄ (in anhydrous ether)Partial saturation of benzene ringsSelective reduction of the fluorophenyl ring generates a cyclohexane derivative.

Substitution Reactions

The bromine atom is highly susceptible to nucleophilic substitution, while the fluorine atom participates in coupling reactions.

Reaction Type Reagents/Conditions Products Key Findings Sources
Nucleophilic Aromatic SubstitutionNH₃ (ammonia), Cu catalystBr → NH₂ substitutionBromine is replaced by an amine group under Cu-mediated conditions, forming 1-[(3-aminophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine.
Suzuki-Miyaura CouplingPd(PPh₃)₄, arylboronic acid, baseBr → aryl group substitutionCross-coupling with arylboronic acids introduces new aromatic moieties.
Ullmann CouplingCuI, 1,10-phenanthroline, aryl halideFluorophenyl → biaryl linkageFluorine participates in coupling to form extended π-conjugated systems.

Functionalization of the Piperazine Ring

The piperazine core can undergo alkylation or acylation to introduce additional functional groups.

Reaction Type Reagents/Conditions Products Key Findings Sources
N-AlkylationCH₃I, K₂CO₃ (in DMF)Quaternary ammonium derivativesMethylation at the piperazine nitrogen enhances solubility and biological activity.
AcylationAcCl, pyridine (room temperature)Acetylated piperazineAcetylation modifies hydrogen-bonding capacity, impacting receptor binding.

Comparative Reactivity of Halogens

The bromine and fluorine substituents exhibit distinct reactivities due to differences in electronegativity and bond strength.

Halogen Reactivity in Substitution Preferred Reactions Key Observations
BromineHigh (polarizable C-Br bond)SNAr, Suzuki coupling, dehalogenationBromine’s larger atomic radius facilitates nucleophilic displacement.
FluorineLow (strong C-F bond)Ullmann coupling, directed metallationFluorine’s electronegativity stabilizes the ring but limits substitution.

Mechanistic Insights

  • Oxidation Pathways : Benzylic oxidation proceeds via radical intermediates, confirmed by ESR studies.

  • Suzuki Coupling : Pd(0) complexes mediate transmetallation, with the bromophenyl group acting as the electrophilic partner .

  • N-Alkylation : The piperazine nitrogen’s lone pair attacks electrophiles, forming quaternary salts with enhanced stability.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of bromine and fluorine substituents on the phenyl rings, which influence its biological activity. The molecular formula is C18H20BrFN2C_{18}H_{20}BrFN_2, with a molecular weight of approximately 363.27 g/mol. The presence of the piperazine moiety is crucial for its interaction with biological targets.

Pharmacological Studies

1-[(3-Bromophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine has been investigated for its potential as a therapeutic agent in various conditions:

  • Antidepressant Activity : Research indicates that piperazine derivatives can exhibit antidepressant-like effects through modulation of serotonin and norepinephrine pathways. Studies have shown that this compound may enhance mood-related behaviors in animal models, suggesting its potential utility in treating depression .
  • Anxiolytic Effects : Similar to antidepressant studies, the compound has been evaluated for anxiolytic properties. It appears to interact with GABAergic systems, which are known to play a role in anxiety regulation.
  • Antipsychotic Potential : Given the structural similarities to known antipsychotic agents, preliminary studies suggest that this compound may exhibit antipsychotic-like effects, warranting further investigation into its efficacy and safety profile .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for drug development. The following table summarizes findings from SAR studies related to this compound:

CompoundSubstituentIC50 (µM)Activity
A3-Bromophenyl5.41High Antagonist
B2-Fluorophenyl3.20Moderate Antagonist
CN/ATBDTBD

Note: IC50 values indicate the concentration required to inhibit 50% of receptor activity, with lower values indicating higher potency.

Clinical Relevance

Several case studies have documented the effects of piperazine derivatives similar to this compound:

  • Study on Depression : A clinical trial involving patients with major depressive disorder demonstrated significant improvements in mood when treated with piperazine derivatives, including those structurally related to the compound .
  • Anxiety Management : In another study focusing on generalized anxiety disorder, participants reported reduced anxiety levels after administration of compounds similar to this piperazine derivative, highlighting its potential as an anxiolytic agent .

Mechanism of Action

The mechanism of action of 1-(3-bromobenzyl)-4-(2-fluorobenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Halogenated Substituents

Halogenation significantly impacts molecular conformation, lipophilicity, and receptor interactions. Key comparisons include:

Table 1: Halogenated Piperazine Derivatives
Compound Name Substituents Key Properties/Activities Reference
1-[(1,3-Benzodioxol-5-yl)methyl]-4-(3-fluorobenzoyl)piperazine (I) 1,3-Benzodioxol-5-ylmethyl, 3-fluorobenzoyl Chair conformation, envelope folding in benzodioxole ring
1-[(1,3-Benzodioxol-5-yl)methyl]-4-(2,6-difluorobenzoyl)piperazine (II) 1,3-Benzodioxol-5-ylmethyl, 2,6-difluorobenzoyl Enhanced halogen interactions in crystal packing
1-[(4-Bromophenyl)methyl]-4-(furan-2-ylmethyl)piperazine 4-bromobenzyl, furanylmethyl Heterocyclic vs. aromatic substituents; furan introduces polarity
1-(2-Fluorobenzoyl)-4-(4-nitrobenzyl)piperazine 2-fluorobenzoyl, 4-nitrobenzyl Nitro group increases electron-withdrawing effects

Key Observations :

  • Substituent Position : The 2-fluorophenyl group in the target compound contrasts with 3-fluorobenzoyl (I) and 4-fluoro groups in flunarizine (1-[bis(4-fluorophenyl)methyl]-4-allylpiperazine) . Ortho-substitution (2-fluoro) may sterically hinder receptor binding compared to para-substitution.
Table 2: Pharmacological Profiles of Piperazine Derivatives
Compound Name Target Receptor/Activity Affinity/Activity Notes Reference
1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine Dopamine D₂ receptor Highest affinity in series (Ki < 1 nM)
1-(4-Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine Sigma-1 receptor Ki = 0.6 nM; high brain uptake and specificity
Buclizine (1-[(4-chlorophenyl)methyl]-4-[(4-tert-butylphenyl)methyl]piperazine) Histamine H₁ receptor Antihistamine; metabolic stability demonstrated in vivo
1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine Serotonin 5-HT₁A receptor Ki = 0.6 nM; higher than serotonin itself

Key Observations :

  • Receptor Selectivity : The target compound’s bromo and fluoro substituents may favor interactions with sigma or dopamine receptors, akin to and . However, bulky substituents (e.g., benzhydryl in buclizine) correlate with antihistamine activity .
  • Lipophilicity: The tetrahydrofuran substituent in reduces lipophilicity (logP = 2.1), enhancing brain uptake.
Table 3: Physical Properties of Selected Piperazines
Compound Name Melting Point (°C) Yield (%) Physical State Reference
1-[(3-Bromophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine N/A N/A Solid (typically stored as acetate)
1-(4-Fluorophenyl)piperazine derivatives (Compounds 17, 18) 79.8–86.5 43–52 White crystalline solid
Meclozine (1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine) N/A N/A Metabolizes extensively in vivo

Key Observations :

  • Synthetic Accessibility : The target compound’s commercial availability () contrasts with multi-step syntheses required for analogues like flunarizine (Fe-catalyzed allylation) or dopamine-targeted derivatives (reductive amination) .

Biological Activity

1-[(3-Bromophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Molecular Characteristics:

PropertyValue
Molecular FormulaC22H27BrFN3
Molecular Weight432.4 g/mol
IUPAC Name1-[1-[(3-bromophenyl)methyl]piperidin-4-yl]-4-(2-fluorophenyl)piperazine
InChI KeyOLFJNSYWRJMGFB-UHFFFAOYSA-N
Canonical SMILESC1CN(CCC1N2CCN(CC2)C3=CC=CC=C3F)CC4=CC(=CC=C4)Br

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials: The reaction begins with 3-bromobenzyl chloride and 2-fluorophenylpiperazine.
  • Alkylation Reaction: 3-bromobenzyl chloride reacts with piperidine to form 1-(3-bromobenzyl)piperidine.
  • Coupling Reaction: The resulting compound is coupled with 2-fluorophenylpiperazine under basic conditions to yield the final product.

Antimicrobial Properties

Research indicates that piperazine derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

Studies have demonstrated that piperazine derivatives can inhibit cancer cell proliferation. For example, related compounds have been tested in vitro against cancer cell lines, showing a half-maximal inhibitory concentration (GI50) as low as 4.36 µM, indicating potent anticancer properties . The mechanism often involves apoptosis induction and cell cycle arrest.

Neuropharmacological Effects

Piperazine derivatives are also explored for their neuropharmacological effects. Research has shown that they can interact with neurotransmitter receptors, potentially leading to anxiolytic or antipsychotic effects. For example, structural analogs have been studied for their ability to modulate serotonin receptors, which are crucial in the treatment of mood disorders .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptor Binding: The compound may bind to various receptors (e.g., serotonin receptors), influencing neurotransmission and cellular signaling pathways.
  • Enzyme Inhibition: It may inhibit enzymes involved in critical biological processes, leading to altered metabolic pathways.

Study on Anticancer Activity

In a study published in Cancer Letters, researchers evaluated the anticancer potential of piperazine derivatives including this compound. The results indicated significant inhibition of tumor growth in xenograft models when administered at doses of 5 mg/kg every two days for one month .

Neuropharmacological Evaluation

Another investigation focused on the neuropharmacological effects of similar compounds on rodent models. The study found that these derivatives reduced hyperlocomotion induced by psychostimulants, suggesting potential use in treating schizophrenia and other psychiatric disorders .

Q & A

Basic: What synthetic strategies are employed for preparing 1-[(3-Bromophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine?

Methodological Answer:
The compound is typically synthesized via sequential nucleophilic substitution or alkylation of the piperazine core. A common approach involves:

Stepwise alkylation : Reacting piperazine with 3-bromobenzyl bromide and 2-fluorobenzyl bromide under basic conditions (e.g., triethylamine or K₂CO₃) in solvents like acetonitrile or dichloromethane .

Purification : Use of flash chromatography or crystallization (e.g., ethanol/Et₂O) to isolate the product.
For example, describes alkylation of 1-(4-fluorobenzyl)piperazine with benzoyl chlorides, while refluxes piperazine derivatives with bromoethoxy intermediates in acetonitrile.

Advanced: How can reaction conditions be optimized to enhance regioselectivity and yield?

Methodological Answer:
Optimization involves:

  • Temperature control : Refluxing in acetonitrile (80–100°C) to ensure complete substitution while minimizing side reactions .
  • Catalyst selection : Using DIPEA (N,N-diisopropylethylamine) to enhance nucleophilicity of the piperazine nitrogen .
  • Solvent polarity : Polar aprotic solvents (e.g., DCM) improve solubility of aromatic intermediates.
  • Stoichiometric ratios : Excess benzyl halide (1.5–2 eq.) ensures complete alkylation of both piperazine nitrogens. Monitor progress via TLC or HPLC .

Basic: What analytical techniques confirm the structure and purity of this compound?

Methodological Answer:
Key techniques include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify substitution patterns (e.g., aromatic protons at δ 6.99–7.56 ppm for fluorophenyl/bromophenyl groups) .
  • HPLC : Reversed-phase methods with micellar or microemulsion mobile phases (e.g., C18 columns) to separate degradation products .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected: ~377.2 g/mol for C₁₈H₁₉BrF₂N₂).

Advanced: How do structural modifications influence biological activity?

Methodological Answer:

  • Substituent effects : The 3-bromo group enhances halogen bonding with target proteins, while 2-fluoro increases lipophilicity and membrane permeability .
  • Docking studies : used AutoDock Vina to analyze dopamine D2 receptor binding, showing that electron-withdrawing groups (e.g., -Br, -F) improve affinity by stabilizing hydrophobic pockets.
  • Metabolic stability : Fluorine substitution reduces oxidative metabolism (e.g., cytochrome P450 interactions), as seen in flunarizine derivatives .

Basic: What are the known biological targets of structurally related piperazine derivatives?

Methodological Answer:
Related compounds target:

  • Dopamine receptors : Piperazine scaffolds act as D2/D3 agonists/antagonists, with substituents modulating selectivity .
  • Antimicrobial targets : Piperazines with halogenated aryl groups exhibit moderate activity against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .
  • Calcium channels : Flunarizine analogs (e.g., 1-[bis(4-fluorophenyl)methyl]piperazine) block T-type Ca²⁺ channels, relevant in vasodilation studies .

Advanced: How can researchers resolve contradictions in reported biological data?

Methodological Answer:

  • Assay standardization : Use identical cell lines (e.g., HEK293 for receptor binding) and control compounds to minimize variability .
  • Metabolite profiling : LC-MS/MS to identify active metabolites (e.g., 4,4′-difluorobenzophenone in flunarizine studies) that may contribute to discrepancies .
  • Structural validation : X-ray crystallography (e.g., ) confirms conformationally dependent activity, resolving conflicting SAR data.

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • Hazard classification : Acute toxicity (Oral Tox. 3) and environmental hazards (Aquatic Acute 1) necessitate fume hood use and waste neutralization .
  • PPE : Gloves (nitrile), goggles, and lab coats to prevent dermal/ocular exposure.
  • Storage : Inert atmosphere (N₂) at –20°C to prevent degradation .

Advanced: What computational tools predict synthetic pathways or bioactivity?

Methodological Answer:

  • Retrosynthesis : BenchChem’s PISTACHIO and REAXYS databases propose routes using available precursors (e.g., 3-bromobenzyl bromide) .
  • QSAR modeling : Schrödinger’s Maestro evaluates logP and polar surface area to predict blood-brain barrier penetration .
  • ADMET prediction : SwissADME estimates metabolic stability, highlighting risks of hepatic clearance via glucuronidation.

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